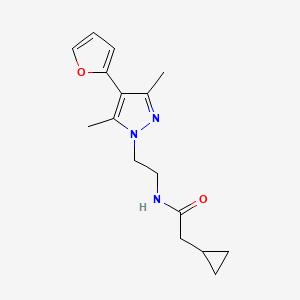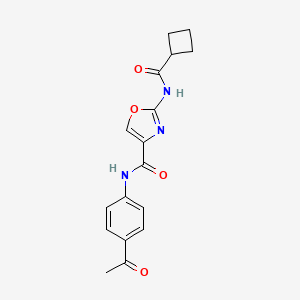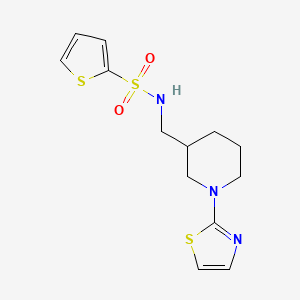![molecular formula C20H20N4O4S B2505769 4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941265-74-3](/img/structure/B2505769.png)
4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including antitumor properties. The structure of this compound suggests it may have potential applications in medicinal chemistry, particularly due to the presence of the sulfonamide group, which is a common feature in many drugs.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of amines with sulfonyl chlorides or through the condensation of aldehydes with sulfonamides. For example, Schiff base compounds have been synthesized from the reaction of sulfamethoxazole with aldehydes, as seen in the study of a compound with a similar sulfonamide moiety . The synthesis of such compounds often requires careful selection of conditions to ensure the stability of the sulfonamide group and the formation of the desired product.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including MS, IR, NMR, and UV-Visible spectroscopy, as well as crystallography . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound. The presence of substituents on the benzene ring and the oxazole ring in the compound of interest would likely influence its electronic properties and molecular conformation.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a range of chemical reactions. They can be alkylated, arylated, and can undergo nucleophilic substitution reactions . The cyano group on the benzene ring can also be a site for further chemical transformations. The reactivity of these compounds can be exploited to introduce additional functional groups or to modify the existing structure to enhance biological activity or other desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystalline nature of these compounds can be determined through crystallography, providing insights into their solid-state properties . The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, can be studied using computational methods like DFT . These properties are crucial for understanding the interaction of the compound with biological targets and its pharmacokinetic profile.
Scientific Research Applications
Photodynamic Therapy Applications
- Singlet Oxygen Generation for Cancer Treatment : A study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are considered potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
- Schiff Bases of Sulfa Drugs : Schiff bases derived from sulfamethoxazole and their metal complexes exhibited antimicrobial activities and carbonic anhydrase enzyme inhibition effects. This study showcases the potential of benzenesulfonamide derivatives in developing compounds with antimicrobial and enzyme inhibition properties (Alyar et al., 2018).
Anticancer Activity
- Anticancer Evaluation of Derivatives : Research on 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives showed promising anticancer activity against a panel of 60 cell lines from various cancer types, indicating the potential of benzenesulfonamide derivatives in cancer therapy (Bekircan et al., 2008).
Pharmacological Studies
- COX-2 Inhibitor Development : A study synthesized and evaluated a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) inhibition abilities. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the potential of benzenesulfonamide derivatives in developing new pharmacological agents (Hashimoto et al., 2002).
Future Directions
properties
IUPAC Name |
4-[4-cyano-5-[(4-methoxyphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-24(2)29(25,26)17-10-6-15(7-11-17)19-23-18(12-21)20(28-19)22-13-14-4-8-16(27-3)9-5-14/h4-11,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJPGGHGYTRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)


![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)